molecular formula C6H14N2O B13486251 2,2-Dimethyl-3-(methylamino)propanamide

2,2-Dimethyl-3-(methylamino)propanamide

Cat. No.: B13486251
M. Wt: 130.19 g/mol
InChI Key: GYIUADWQZCYHFP-UHFFFAOYSA-N
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Description

2,2-Dimethyl-3-(methylamino)propanamide is an organic compound with the molecular formula C6H14N2O It is a derivative of propanamide, featuring a methylamino group and two methyl groups attached to the second carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dimethyl-3-(methylamino)propanamide typically involves the reaction of 2,2-dimethylpropanoyl chloride with methylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

2,2-Dimethylpropanoyl chloride+MethylamineThis compound\text{2,2-Dimethylpropanoyl chloride} + \text{Methylamine} \rightarrow \text{this compound} 2,2-Dimethylpropanoyl chloride+Methylamine→this compound

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification and crystallization to obtain the final product in a usable form.

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethyl-3-(methylamino)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into amines or other reduced forms.

    Substitution: The methylamino group can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, alkyl halides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted amides.

Scientific Research Applications

2,2-Dimethyl-3-(methylamino)propanamide has several scientific research applications:

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,2-Dimethyl-3-(methylamino)propanamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, altering their activity and leading to various biological effects. The exact mechanism depends on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2,2-Dimethylpropanamide: Lacks the methylamino group, resulting in different chemical properties.

    N-Methylpropanamide: Similar structure but with different substitution patterns.

    2,2-Dimethyl-3-(ethylamino)propanamide: Features an ethylamino group instead of a methylamino group.

Uniqueness

2,2-Dimethyl-3-(methylamino)propanamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications.

Properties

Molecular Formula

C6H14N2O

Molecular Weight

130.19 g/mol

IUPAC Name

2,2-dimethyl-3-(methylamino)propanamide

InChI

InChI=1S/C6H14N2O/c1-6(2,4-8-3)5(7)9/h8H,4H2,1-3H3,(H2,7,9)

InChI Key

GYIUADWQZCYHFP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CNC)C(=O)N

Origin of Product

United States

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